Methylene dimethacrylate

Description

Foundational Concepts of Multifunctional Monomer Polymerization

Multifunctional monomers are chemical compounds that possess more than one reactive functional group. fiveable.me This characteristic allows them to form multiple covalent bonds during polymerization, leading to the formation of complex, three-dimensional polymer structures. fiveable.me The number of reactive sites on a monomer, known as its functionality, directly influences the degree of branching and crosslinking in the resulting polymer. fiveable.me Higher functionality generally results in more rigid materials with enhanced mechanical and thermal properties. fiveable.me

Both step-growth and chain-growth polymerization methods can be utilized with multifunctional monomers to create polymer networks with what is effectively infinite molecular weight. rsc.orgrsc.org In step polymerization, monomers with mutually reactive groups, such as diols and dicarboxylic acids, react to form dimers, trimers, and eventually high molecular weight polymers. rsc.org The incorporation of a multifunctional monomer introduces a branch point, which acts as a crosslink, ultimately leading to a crosslinked polymer network. rsc.org

Free-radical polymerization is a common method for polymerizing dimethacrylate monomers. mdpi.com The process is initiated by free radicals that break the carbon-carbon double bonds of the methacrylate (B99206) groups, forming new single bonds and a new radical center. mdpi.com This new radical can then react with another monomer molecule, propagating the polymer chain. mdpi.com This chain reaction continues until two radicals react with each other, terminating the chain. mdpi.com

Significance in Polymer Science and Materials Engineering

The ability of multifunctional monomers to form highly crosslinked networks makes them invaluable in polymer science and materials engineering. fiveable.me These networks exhibit enhanced mechanical, thermal, and chemical properties, making them suitable for a wide range of demanding applications. fiveable.me For instance, in dentistry, dimethacrylate-based resins are the most common organic matrix in composite restorative materials due to their rapid polymerization, low volatility, and the durability of the cured product. mdpi.comnih.gov

The specific chemical structure of the dimethacrylate monomer significantly influences the properties of the final polymer network. Factors such as the length and flexibility of the chain between the methacrylate groups, the presence of aromatic rings, and the potential for hydrogen bonding all play a role in determining the final characteristics of the material. mdpi.comresearchgate.net For example, Bis-GMA, a common dental resin, has a rigid structure with aromatic rings, which contributes to its high strength but also its high viscosity. mdpi.comresearchgate.net This high viscosity can be lowered by mixing it with other, less viscous dimethacrylate monomers like TEGDMA. mdpi.comacs.org

The degree of conversion, which is the percentage of monomer double bonds that have reacted, is a critical factor in determining the final properties of the polymer network. mdpi.comresearchgate.net A higher degree of conversion generally leads to better mechanical performance. researchgate.net However, in dimethacrylate systems, the conversion is often incomplete, typically ranging from 55% to 75%, due to the restricted mobility of the reactive groups as the network becomes more crosslinked. mdpi.com

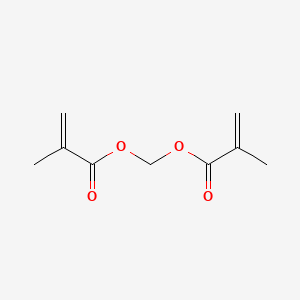

Structure

2D Structure

3D Structure

Properties

CAS No. |

4245-38-9 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-methylprop-2-enoyloxymethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H12O4/c1-6(2)8(10)12-5-13-9(11)7(3)4/h1,3,5H2,2,4H3 |

InChI Key |

ZHESMCIWZWYNLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCOC(=O)C(=C)C |

Origin of Product |

United States |

Chemical and Physical Properties of Methylene Dimethacrylate

Methylene (B1212753) dimethacrylate is a diester of methacrylic acid. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of Methylene Dimethacrylate

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methylprop-2-enoyloxymethyl 2-methylprop-2-enoate nih.gov |

| CAS Number | 4245-38-9 nih.gov |

| Molecular Formula | C₉H₁₂O₄ nih.gov |

| Molecular Weight | 184.19 g/mol nih.gov |

| InChI | InChI=1S/C9H12O4/c1-6(2)8(10)12-5-13-9(11)7(3)4/h1,3,5H2,2,4H3 nih.gov |

| InChIKey | ZHESMCIWZWYNLC-UHFFFAOYSA-N nih.gov |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Physical State | Colorless liquid |

Synthesis and Manufacturing of Methylene Dimethacrylate

The synthesis of dimethacrylate monomers can be achieved through various chemical reactions. A common method is the condensation reaction between two equivalents of methacrylic acid and one equivalent of a diol. For example, ethylene (B1197577) glycol dimethacrylate (EGDMA) is formed from methacrylic acid and ethylene glycol. wikipedia.org

Another approach involves transesterification. Patents describe the production of multifunctional methylene (B1212753) malonate and methylene beta-ketoester monomers through either transesterification or direct synthesis from monofunctional precursors. google.com This process can involve reacting a methylene beta-ketoester monomer with a diol or polyol in the presence of a catalyst. google.com

For instance, the synthesis of a novel urethane-dimethacrylate monomer has been described in a three-step process. sciforum.net This involved an initial transesterification reaction, followed by a reaction to introduce a quaternary ammonium (B1175870) group, and finally a reaction with a diisocyanate to form the urethane-dimethacrylate. sciforum.net

Copolymerization Strategies Involving Dimethacrylate Monomers

Binary and Multicomponent Copolymerization Systems

The behavior of dimethacrylates in copolymerization is dictated by the relative reactivities of the monomers involved, which in turn governs the final composition and microstructure of the polymer.

Reactivity Ratio Determinations in Dimethacrylate Copolymerizations

Reactivity ratios are critical parameters in copolymerization as they describe the tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. ekb.eg These ratios, denoted as r1 and r2, are determined experimentally, often by carrying out the polymerization to low conversion (typically under 15%) for various initial monomer feed compositions. ekb.eggrafiati.com The resulting copolymer composition is then measured using techniques like elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy. ekb.egresearchgate.net

Several linearization methods are employed to calculate the reactivity ratios from the experimental data, including the Fineman-Ross and Kelen-Tüdös methods. ekb.eggrafiati.comsapub.org For instance, in the copolymerization of ethylene (B1197577) glycol dimethacrylate (EGDMA) with methyl methacrylate (B99206) (MMA), the reactivity ratios were determined using UV-initiated polymerization and IR spectroscopy. mdpi.com The study calculated the reactivity ratio of EGDMA (r1) as 0.6993 and that of MMA (r2) as 1.8635. mdpi.comresearchgate.net These values indicate how each monomer adds to the growing polymer chains. acs.org

Table 1: Reactivity Ratios for Various Dimethacrylate Copolymer Systems This table is interactive. Click on the headers to sort.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type | Reference |

|---|---|---|---|---|---|

| Ethylene Glycol Dimethacrylate (EGDMA) | Methyl Methacrylate (MMA) | 0.6993 | 1.8635 | Statistical | mdpi.comresearchgate.net |

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | Alternating | ekb.eg |

| Vinyl Acetate (VAC) | Methacrylamide (MAM) | 0.294 | 4.314 | Block-like | ekb.eg |

| Methyl Methacrylate (MMA) | Styrene (St) | 0.420 | 0.517 | Statistical | nih.gov |

Copolymer Composition and Sequence Distribution Analysis

The composition of a copolymer and the distribution of monomer sequences along the polymer chain are direct consequences of the monomer reactivity ratios. sapub.org For statistical copolymers, the monomer sequence distribution has a significant impact on the material's physical properties. sapub.org This distribution can be calculated using statistical methods based on the determined reactivity ratios. ekb.eggrafiati.com

During the copolymerization of dimethacrylates, compositional drift is a common phenomenon, especially at higher degrees of conversion. nih.gov This means the composition of the copolymer being formed changes as the reaction progresses due to the preferential consumption of the more reactive monomer. For example, in copolymerizations of BisGMA with the more flexible and mobile TEGDMA, the contribution of TEGDMA to the network formation proportionally increases with conversion. nih.gov This drift can lead to significant heterogeneity within the final polymer network. nih.gov In some systems, such as the copolymerization of UDMA and TEGDMA, compositional drift becomes significant when the degree of conversion exceeds 20% because the lower viscosity monomers diffuse more rapidly to the propagating chain ends. researchgate.net

Network Formation in Copolymer Systems

When dimethacrylates are copolymerized, they act as crosslinkers, forming a three-dimensional polymer network. The efficiency of this process and the final structure of the network are highly dependent on the comonomers used.

Influence of Comonomer Structure on Crosslinking Efficiency

The chemical structure of the comonomer plays a pivotal role in determining the crosslinking efficiency and the final degree of conversion (DC). Key factors include molecular flexibility, size, viscosity, and the potential for intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

Hydrogen bonding is another critical factor. Monomers like Bis-GMA and urethane (B1682113) dimethacrylates (UDMA) contain hydroxyl or urethane groups capable of forming strong hydrogen bonds. nih.govmdpi.com These physical crosslinks can restrict molecular mobility, potentially reducing crosslinking efficiency. mdpi.com However, they also contribute significantly to the mechanical strength of the final network. nih.gov

Heterogeneity in Copolymer Networks

Polymer networks formed from the free-radical copolymerization of dimethacrylates are generally inhomogeneous on a microscopic scale. kpi.ua This heterogeneity arises from the complex kinetics of the polymerization process, which often leads to the formation of densely crosslinked microgel agglomerates embedded in a less crosslinked matrix. mdpi.comresearchgate.net

Several factors contribute to this structural heterogeneity:

Compositional Drift: As mentioned earlier, the changing composition of the copolymer during polymerization leads to regions with different crosslink densities. nih.gov

Autoacceleration (Gel Effect): As the network forms, the mobility of growing polymer chains is severely restricted, which slows down termination reactions. researchgate.net This leads to a rapid increase in the polymerization rate and the formation of localized, highly crosslinked regions.

Cyclization: The formation of intramolecular loops instead of intermolecular crosslinks creates structural defects and contributes to heterogeneity. nih.gov

Polymerization-Induced Phase Separation (PIPS): In some multicomponent systems, monomers that are initially miscible may phase-separate as the polymerization proceeds. This can be strategically used with certain comonomers, like dimer acid dimethacrylates (DADMA), to create controlled heterogeneous polymer morphologies that can reduce polymerization shrinkage and stress. compendiumlive.com

The resulting heterogeneous morphology, composed of clusters with varying crosslink densities, significantly influences the material's final mechanical properties. mdpi.comresearchgate.net

Branched Polymer Synthesis via Copolymerization

Instead of forming an insoluble crosslinked network, dimethacrylate monomers can be used as branching agents to create soluble, hyperbranched polymers under specific, controlled conditions. researchgate.netrsc.org This is typically achieved by copolymerizing a monovinyl monomer, such as methyl methacrylate (MMA), with a small amount of a divinyl monomer (the dimethacrylate), often in the presence of a chain transfer agent (CTA) or by using controlled/living polymerization techniques. researchgate.netrsc.org

The key to forming soluble branched polymers is to control the reaction to favor the reaction of one vinyl group of the dimethacrylate, creating a polymer chain with a pendant double bond. rsc.org This pendant group can then react further to form a branch point. Gelation is inhibited by keeping the concentration of the dimethacrylate low and using a CTA to regulate the molecular weight. rsc.org

Controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are particularly effective for this purpose. researchgate.neta-star.edu.sg These techniques allow for the synthesis of well-defined branched architectures by minimizing irreversible termination reactions. ipb.pt For example, soluble branched polymers have been successfully synthesized via ATRP and group transfer polymerization (GTP) of MMA and ethylene glycol dimethacrylate (EGDMA). researchgate.net Similarly, RAFT polymerization has been used to copolymerize MMA with a disulfide-based dimethacrylate to produce soluble branched copolymers, allowing for detailed analysis of the degree of branching and cyclization. rsc.org

Table 2: Summary of Compounds Mentioned

| Abbreviation | Full Compound Name |

|---|---|

| Methylene (B1212753) dimethacrylate | Methylene dimethacrylate |

| EGDMA | Ethylene Glycol Dimethacrylate |

| MMA | Methyl Methacrylate |

| Bis-GMA | 2,2-bis-[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]-propane |

| TEGDMA | Triethylene Glycol Dimethacrylate |

| UDMA | Urethane Dimethacrylate |

| DADMA | Dimer Acid Dimethacrylate |

| ATRP | Atom Transfer Radical Polymerization |

| RAFT | Reversible Addition-Fragmentation Chain Transfer |

| PIPS | Polymerization-Induced Phase Separation |

| CTA | Chain Transfer Agent |

| EMA | Ethyl Methacrylate |

| MAM | Methacrylamide |

| VAC | Vinyl Acetate |

| 2-EOEMA | 2-Ethoxyethyl Methacrylate |

| St | Styrene |

| Bis-EMA | Ethoxylated Bisphenol A Dimethacrylate |

Due to the limited availability of specific scientific research on the copolymerization of "this compound," also known as methanediyl dimethacrylate, it is not possible to generate a detailed and scientifically accurate article focusing solely on this compound as requested.

Therefore, in adherence to the strict instruction to focus solely on "this compound" and to base the content on verifiable research findings, this request cannot be fulfilled.

Polymer Network Architecture and Structural Characterization

Network Formation Dynamics and Gelation Behavior

The transition of methylene (B1212753) dimethacrylate from a liquid monomer to a solid, insoluble polymer network is a complex process characterized by distinct stages, including gelation and the formation of a heterogeneous structure.

Gel Point Determination and Evolution

The gel point marks a critical transition in the polymerization of dimethacrylates, signifying the inception of a continuous, crosslinked network. It is the point at which the system changes from a viscous liquid (sol) to an elastic solid (gel). Experimentally, the gel point can be identified by a variety of techniques.

One common method is rheometry , which monitors the viscoelastic properties of the reacting mixture. The gel point is often identified as the crossover point of the storage modulus (G') and the loss modulus (G''). nih.gov Before the gel point, the loss modulus, representing the viscous component, is dominant. As the network forms, the storage modulus, representing the elastic component, increases rapidly and surpasses the loss modulus.

Another technique involves the use of fluorescence spectroscopy with a molecular probe. For instance, the fluorescence intensity of a probe like pyrene (B120774) methyl pivalate (B1233124) (PMP) can change drastically around the gel point. itu.edu.tr In the early stages of polymerization, the probe's fluorescence is quenched by the surrounding mobile monomer and polymer chains. As the network forms and restricts molecular motion, the quenching effect decreases, leading to a sharp increase in fluorescence intensity, the maximum of which can be correlated with the gel point. itu.edu.tr

The conversion at which gelation occurs is influenced by the monomer structure. For example, more flexible dimethacrylates that are prone to cyclization, where the two ends of the same monomer molecule react to form a loop, tend to have a higher gel point conversion. nih.gov This is because cyclization consumes reactive groups without contributing to the formation of an infinite network.

Formation of Microgel Agglomerates and Network Heterogeneities

A defining characteristic of dimethacrylate polymerization is the formation of a spatially heterogeneous network. mdpi.com This heterogeneity arises from the early formation of highly crosslinked, nanometer- to micrometer-sized domains known as microgels . mdpi.comacs.org These microgels form due to the high reactivity of the pendant methacrylate (B99206) groups on the growing polymer chains, leading to localized regions of high crosslink density. acs.org

The formation of these microgel particles can be observed from the very beginning of the polymerization process. acs.org As the reaction progresses, these microgels grow and eventually coalesce, forming larger agglomerates. mdpi.comnih.gov This process results in a final network structure that is not uniform, but rather consists of densely crosslinked microgel clusters embedded in a less crosslinked, more flexible matrix. mdpi.com

Quantitative Assessment of Network Parameters

To fully understand and predict the behavior of methylene dimethacrylate polymers, it is essential to quantitatively assess key structural parameters of the network, such as crosslink density and free volume.

Crosslink Density Determination Techniques

Crosslink density refers to the number of effective crosslinks per unit volume of the polymer network. It is a critical parameter that dictates many of the material's properties, including its mechanical strength, stiffness, and solvent resistance. mdpi.comnih.gov

Several techniques can be employed to determine crosslink density:

Swelling Studies: This classic method involves immersing a cured polymer sample in a suitable solvent. marquette.edudoi.org The extent to which the network swells is inversely related to its crosslink density. By measuring the volume fraction of the polymer in the swollen state, and applying theories such as the Flory-Rehner equation, the average molecular weight between crosslinks (Mc) can be calculated. doi.org From Mc, the crosslink density can be derived. doi.orgicm.edu.pl

Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the polymer as a function of temperature. icm.edu.plnih.gov In the rubbery plateau region, above the glass transition temperature (Tg), the storage modulus is directly proportional to the crosslink density. nih.govnih.gov This relationship provides a powerful tool for quantifying the effective crosslink density of the network. icm.edu.pl

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local chemical environment and molecular mobility within the polymer network. marquette.edu By analyzing the spectra, it is possible to quantify the degree of conversion of the methacrylate groups, which is directly related to the formation of crosslinks. marquette.edu

It is important to note that the real crosslink density in dimethacrylate networks is always lower than the theoretical value calculated based on the monomer composition. mdpi.com This discrepancy is due to factors such as incomplete conversion of the double bonds and the formation of ineffective loops (cyclization). mdpi.com

Free Volume Characterization in Crosslinked Polymers

Free volume refers to the unoccupied space between polymer chains. nih.gov This microscopic void space plays a crucial role in determining the mobility of polymer segments and, consequently, affects properties like the glass transition temperature, diffusion of small molecules, and mechanical relaxation. nih.govmdpi.com

Positron Annihilation Lifetime Spectroscopy (PALS) is a highly sensitive and established technique for characterizing the free volume in polymers. nih.govd-nb.info PALS measures the lifetime of positrons introduced into the material. The lifetime of the ortho-positronium (o-Ps) component is directly related to the size of the free volume cavities, while its intensity is related to the concentration of these cavities. d-nb.infopaint.org

Studies using PALS on dimethacrylate networks have shown that the formation of the crosslinked structure entraps a certain amount of free volume. nih.gov The amount and size of this free volume are influenced by the monomer structure and the polymerization conditions. For instance, more flexible crosslinkers can introduce greater free volume into the network compared to more rigid ones. nih.gov As the polymerization progresses and the network becomes denser, the free volume generally decreases. nih.gov

Advanced Structural Characterization Methods for Networks

Beyond the quantitative assessment of specific parameters, a comprehensive understanding of the complex, three-dimensional architecture of this compound networks requires the use of advanced characterization methods.

Atomic Force Microscopy (AFM): AFM is a powerful imaging technique that can provide topographical information at the nanoscale. nih.gov In the context of polymer networks, AFM can be used to visualize the heterogeneous morphology, revealing the spatial organization of microgel agglomerates. nih.gov Studies have shown that these agglomerates can exhibit a degree of orientation, which can influence the mechanical properties of the material. nih.gov

X-ray Powder Diffraction (XRPD): While polymers are generally amorphous, XRPD can be used to characterize the short-range order and heterogeneity within the network. nih.gov The presence of broad diffraction peaks can provide information about the average distances between polymer chains and the size of heterogeneous domains. nih.gov The combination of AFM and XRPD can be a powerful tool for analyzing the morphology of dimethacrylate networks. nih.gov

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques are well-suited for probing structural features on the length scale of nanometers to hundreds of nanometers. They can provide quantitative information about the size, shape, and spatial arrangement of microgels and other heterogeneities within the polymer network.

Solid-State NMR Spectroscopy: In addition to quantifying the degree of conversion, advanced solid-state NMR techniques can provide insights into the dynamics and connectivity of the polymer network. By probing the relaxation times of different nuclei, it is possible to map out regions of varying mobility, further elucidating the heterogeneous nature of the crosslinked structure.

The application of these advanced methods, often in combination, allows for a multi-scale characterization of the polymer network, from the local chemical environment to the large-scale morphological features. This detailed structural understanding is fundamental to establishing robust structure-property relationships for this compound-based materials.

Spectroscopic Techniques (e.g., FTIR, NMR, EPR) for Network Analysis

Spectroscopic methods are indispensable for probing the chemical and molecular changes that occur during the polymerization of this compound, providing quantitative data on reaction kinetics and the resulting network structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is the most widely utilized method for determining the degree of conversion (DC) in dimethacrylate polymer networks. mdpi.comtandfonline.com The analysis is based on monitoring the decrease in the absorption intensity of carbon-carbon double bonds (C=C) as the monomer is converted into a polymer. mdpi.com

Key vibrational bands associated with the methacrylate group used for this analysis include:

1637 cm⁻¹: Attributed to C=C stretching vibrations, this is the most commonly used peak due to its strong intensity. mdpi.com

948 cm⁻¹: Corresponds to =CH₂ wagging. mdpi.com

816 cm⁻¹: Relates to =CH₂ twisting. mdpi.com

The DC is calculated by comparing the peak height or area of the C=C vibrational band before and after polymerization, relative to an internal standard peak that remains unchanged during the reaction, such as an aromatic C=C peak at around 1610 cm⁻¹ or a carbonyl (C=O) peak. mdpi.comresearchgate.net However, using the C=O peak as an internal standard can be problematic as its intensity may be affected by changes in conjugation following polymerization. mdpi.com

Modern FTIR techniques offer enhanced capabilities for network analysis. Attenuated Total Reflection (ATR)-FTIR simplifies sample preparation, allowing direct analysis of liquid or solid samples. mdpi.comReal-time FTIR (RT-FTIR) enables continuous monitoring of the C=C bond absorbance during photopolymerization, providing detailed kinetic profiles without the need for an internal standard. mdpi.com Studies using FTIR have shown that the final DC in dimethacrylate systems can range from 55% to over 90%, depending on the monomer structure, co-monomer composition, and polymerization conditions. mdpi.comnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structural features of solid dimethacrylate polymers. mdpi.comkpi.ua It has been effectively used to measure the degree of conversion by integrating the signals of carbon atoms in specific functional groups. mdpi.com For instance, the carbonyl group carbons of the methacrylate monomer and the resulting polymer resonate at distinct chemical shifts (approximately 166 ppm and 177 ppm, respectively), allowing for the calculation of conversion. mdpi.com

¹H NMR spectroscopy is also employed, particularly for analyzing the composition of the sol fraction—the unreacted monomers and oligomers that can be extracted from the polymer network. nih.gov By dissolving the extracted material in a suitable solvent, ¹H NMR can identify and quantify the leachable species, providing insights into network imperfections and the final network structure. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, making it uniquely suited for investigating the mechanisms of free-radical polymerization. cmu.eduscielo.org In the context of dimethacrylate polymerization, EPR can detect and characterize the initiating and propagating radicals, as well as paramagnetic metal species used in controlled polymerization methods like Atom Transfer Radical Polymerization (ATRP). cmu.edu

EPR studies have been crucial in:

Identifying Radical Species: The technique helps clarify the structure of stable free radicals trapped within the highly viscous polymer matrix, distinguishing between propagating radicals and mid-chain radicals formed via hydrogen abstraction. acs.orgresearchgate.net

Monitoring Reaction Kinetics: In ATRP of methacrylates, EPR can directly measure the concentration of copper(II) species, which are formed from the copper(I) catalyst, providing insight into the equilibrium that governs the "living" nature of the polymerization. cmu.edu

Investigating Termination: Time-resolved EPR spectroscopy, when combined with techniques like single pulse–pulsed laser polymerization (SP-PLP), offers in-depth information on chain-length dependent termination kinetics, a critical factor in controlling polymer architecture. uni-goettingen.de

| Technique | Parameter Measured | Key Findings / Characteristic Signals |

|---|---|---|

| FTIR Spectroscopy | Degree of Conversion (DC) | Monitors the decrease of the C=C stretching vibration peak at ~1637 cm⁻¹. mdpi.com Allows for real-time kinetic analysis. mdpi.com |

| Solid-State NMR (ssNMR) | Degree of Conversion (DC), Molecular Mobility | Quantifies conversion by comparing monomer (~166 ppm) and polymer (~177 ppm) carbonyl carbon signals. mdpi.com Relaxation time measurements provide information on molecular motion and matrix heterogeneity. kpi.ua |

| ¹H NMR Spectroscopy | Sol Fraction Composition | Identifies and quantifies unreacted monomers and oligomers extracted from the network. nih.gov |

| Electron Paramagnetic Resonance (EPR) | Radical Concentration & Structure, Termination Kinetics | Detects and characterizes propagating and trapped radicals. acs.org In ATRP, monitors the concentration of paramagnetic catalyst species (e.g., Cu(II)). cmu.edu |

Microscopic and Scattering Methods for Morphological Studies

The supramolecular structure and morphology of this compound networks, which are often heterogeneous, are investigated using a combination of high-resolution microscopy and scattering techniques. These methods provide crucial information on features ranging from the nanometer to the micrometer scale.

Microscopic Methods

Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography and internal morphology of polymer networks. nist.govresearchgate.net For instance, in studies of porous scaffolds made from dimethacrylates, SEM confirms that the pore structure and interconnectivity are dictated by the templating method used during synthesis (e.g., salt-leaching). nist.gov SEM has also been employed to examine the morphology of poly(methyl methacrylate-co-ethylene glycol dimethacrylate) microspheres, revealing their surface and internal structures. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) provides topographical images at a higher resolution than SEM and can also probe the nanomechanical properties of the polymer surface. mdpi.com It has been used to quantitatively characterize the morphology of dimethacrylate polymer networks, often in conjunction with advanced mathematical tools to analyze surface features and roughness. mdpi.com

Scattering Methods

Scattering techniques are powerful for analyzing the structure of polymer networks on a length scale from angstroms to microns. aip.org These methods measure the angular dependence of scattered radiation (light, X-rays, or neutrons) to provide statistical information about the size, shape, and arrangement of structural features within the material.

Small-Angle X-ray Scattering (SAXS) is used to investigate structural heterogeneities in polymer networks, such as the clusters of highly crosslinked polymer (microgels) that form during polymerization. mdpi.comaip.org The scattering data can be analyzed to determine the dimensions of these clusters and the fractal nature of the heterogeneous network. mdpi.com

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is used to measure the size distribution of particles in a suspension or emulsion, such as polymer latexes. uni-ruse.bgacs.org In the context of polymer synthesis, DLS can track the hydrodynamic diameter of polymer particles during dispersion polymerization. acs.orguc.edu For polymer gels, DLS provides information about the collective diffusion of the network chains, which is related to the network's viscoelastic properties. aip.org

| Method | Information Provided | Typical Application / Observation |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, pore morphology, microstructure | Visualizing the porous structure of scaffolds and the surface of microspheres. nist.govresearchgate.net |

| Atomic Force Microscopy (AFM) | High-resolution surface morphology, nanomechanical properties | Quantitative characterization of surface roughness and features of network clusters. mdpi.com |

| Small-Angle X-ray Scattering (SAXS) | Size and distribution of heterogeneities (e.g., microgel clusters) | Characterizing the dimensions of highly crosslinked domains within the polymer network. mdpi.comaip.org |

| Dynamic Light Scattering (DLS) | Hydrodynamic size of particles, network dynamics | Measuring the size of polymer particles in dispersion and the cooperative diffusion coefficient of polymer gels. aip.orgacs.org |

Computational Modeling and Simulation of Dimethacrylate Polymerization

Kinetic Modeling of Polymerization Processes

Kinetic models are mathematical frameworks used to describe the rate at which polymerization reactions occur. They are essential for predicting how the system evolves over time, including the conversion of monomer to polymer and the development of the network structure. kpi.ua These models can be broadly categorized as either phenomenological, which use mathematical equations to describe observed reaction behavior, or mechanistic, which are based on the fundamental chemical reactions taking place. kpi.ua

A primary goal of kinetic modeling is to predict the degree of conversion (DC), which is the percentage of functional groups that have reacted. The DC in dimethacrylate polymerizations is never complete, typically reaching values between 50% and 75% in conventional dental composites. mdpi.com Kinetic models can predict the evolution of conversion as a function of time and reaction conditions.

One common approach is the use of autocatalytic models, which can effectively describe the characteristic acceleration of the polymerization rate observed in these systems. kpi.ua For instance, in the photoinitiated polymerization of a dimethacrylate oligomer, an autocatalytic model was successfully applied, with the reaction orders (m and n) remaining constant at 0.8 and 2, respectively, across different temperatures. kpi.ua

Mechanistic models provide more detailed predictions about the evolving polymer network. By considering the individual reaction steps—initiation, propagation, chain transfer, and termination—these models can predict key architectural features of the polymer. scielo.org.mx The method of moments is a powerful technique used in these models to calculate the average molecular weight, molecular weight distribution, and the onset of gelation (the gel point). tandfonline.com For example, a kinetic model for the copolymerization of methyl methacrylate (B99206) (MMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA) utilized a scheme with 23 chemical species and 76 reactions to predict the molecular architecture before and after gelation. ipb.pt

The table below summarizes key parameters and predictions from kinetic models applied to dimethacrylate systems.

| Model Type | System | Key Predictions | Research Findings |

| Autocatalytic Model | Photopolymerization of a dimethacrylate oligomer | Reaction rate, conversion, reaction orders (m, n) | The model accurately described the reaction kinetics, finding reaction orders of m=0.8 and n=2, which were independent of temperature. kpi.ua |

| Mechanistic Model (Method of Moments) | Copolymerization of MMA and EGDMA | Molecular weight distributions, sequence length distributions, radius of gyration, gel point | The model provided good agreement with experimental data at low conversions but required inclusion of intramolecular reactions for accuracy at higher conversions. tandfonline.comipb.pt |

| Mechanistic Model | Free-radical copolymerization of MMA / EGDMA | Conversion, thermal effects | Good agreement with experimental data was achieved, especially when thermal effects from the polymerization exotherm were incorporated into the model. scielo.org.mx |

A critical aspect of modeling dimethacrylate polymerization is accounting for diffusion-controlled phenomena. researchgate.net As the polymer network forms, the viscosity of the system increases by several orders of magnitude, which severely restricts the mobility of reacting species. researchgate.netscirp.org This leads to several effects that deviate from classical polymerization kinetics.

Glass Effect : At high conversions, the system may approach its glass transition temperature (Tg). kpi.ua This causes a drastic reduction in free volume, restricting the mobility of not only the polymer radicals but also the smaller monomer molecules. kpi.ua Consequently, the propagation rate (kp) also decreases sharply, leading to autodeceleration and causing the polymerization to effectively stop, resulting in a limiting conversion that is less than 100%. kpi.uakpi.ua

Reaction Diffusion : When the segmental and translational mobility of macroradicals is almost completely arrested, termination can still occur through a process called reaction diffusion. kpi.ua In this mechanism, the radical site moves through propagation reactions with unreacted pendant vinyl groups until it comes into proximity with another radical for termination. kpi.uanih.gov

To create accurate predictions, kinetic models must incorporate these diffusion limitations, often by making the rate constants for termination (kt) and propagation (kp) dependent on conversion and free volume. tandfonline.comkpi.ua For example, models combine thermal (Arrhenius) and free volume (WLF) terms to express the kinetics of the propagation and termination steps. kpi.ua The termination rate constant is often modeled as a function of polymer chain length, as shorter chains have higher mobility and thus higher termination rates. nih.gov

The following table outlines how different diffusion-controlled phenomena are integrated into polymerization models.

| Phenomenon | Description | Modeling Approach |

| Gel Effect | Autoacceleration due to decreased termination rate (kt). | Models incorporate a conversion-dependent termination rate constant (kt). The Ross-Laurence correlation, for example, can be modified to predict this behavior. tandfonline.com |

| Glass Effect | Autodeceleration at high conversion due to decreased propagation rate (kp). | Models relate kp to the free volume of the system, which decreases as the reaction temperature approaches the network's Tg. kpi.ua |

| Reaction Diffusion | Termination mechanism dominant in the glassy state where radical mobility occurs via propagation. | Mechanistic models can include reaction diffusion as a specific termination pathway, distinct from termination by segmental or translational diffusion. kpi.uanih.gov |

Prediction of Conversion and Network Evolution

Molecular and Mesoscale Simulation Approaches for Network Architecture

While kinetic models predict average network properties, molecular and mesoscale simulations aim to build a detailed, three-dimensional picture of the polymer network. arxiv.org These methods provide insights into the spatial arrangement of polymer chains, crosslink density, and structural heterogeneity, which ultimately determine the material's physical and mechanical properties. arxiv.orgmdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of polymerization, DFT is a powerful tool for analyzing reaction mechanisms and the reactivity of monomers and radicals at an atomic level. rsc.orgresearchgate.net

DFT calculations can be used to:

Investigate Reaction Mechanisms : Researchers have used DFT to study the dimerization of methyl methacrylate, proposing and evaluating different reaction pathways to determine the most energetically favorable route. rsc.org

Understand Monomer Reactivity : By calculating properties like bond dissociation energies and electron density, DFT provides a basis for understanding the structure and reactivity of monomers like urethane (B1682113) dimethacrylate (UDMA). researchgate.net This information helps in elucidating the likely positions of bond cleavage during polymerization or subsequent degradation. researchgate.net

Analyze Initiator Systems : The interaction between components of an initiator system, such as camphorquinone (B77051) and an amine co-catalyst, can be studied to understand the formation of the initial radicals that start the polymerization process. kpi.ua

To simulate the growth and final structure of the dimethacrylate network, various spatial modeling algorithms are employed. These simulations build the polymer network atom by atom or molecule by molecule in a defined simulation space.

Molecular Dynamics (MD) : MD simulations are used to study the behavior of polymer systems at the molecular level. arxiv.org By simulating the motions of atoms and molecules over time, MD can be used to generate realistic network structures and calculate properties like density and glass transition temperature. arxiv.org For example, MD simulations have been used to construct crosslinked poly(methyl methacrylate) networks and investigate how properties change with varying crosslink densities. arxiv.org

Monte Carlo (MC) Methods : Dynamic Monte Carlo simulations can model polymerization by randomly selecting and executing reaction events (initiation, propagation, termination) based on their respective probabilities. This approach is particularly useful for studying the evolution of network structure and properties like cross-linking density and segmental orientation. researchgate.net

Finite Element Analysis (FEA) : While often used for macroscopic mechanical analysis, FEA can also be applied at the microscale. Software packages like SMART (Spatial Modeling Algorithms for Reaction and Transport) use state-of-the-art finite element methods to solve the reaction and diffusion equations over realistic, discretized geometries, providing a powerful way to simulate spatiotemporal signaling and reaction events. biorxiv.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) : This computational method develops predictive models that correlate the chemical structure of monomers with the final properties of the polymer. nih.gov By building models based on experimental data from a subset of polymers, QSPR can be used to screen large virtual libraries of potential monomer combinations to identify materials with desired characteristics. nih.gov

These simulation techniques have revealed that dimethacrylate networks are inherently heterogeneous, consisting of highly crosslinked microgel regions embedded in a less crosslinked matrix. mdpi.commdpi.com The size and distribution of these heterogeneities, which can be visualized using techniques like Atomic Force Microscopy (AFM) and modeled computationally, significantly influence the mechanical properties of the final material. researchgate.net

Structure Property Relationships in Dimethacrylate Polymer Networks

Influence of Network Architecture on Mechanical Properties

Crosslink Density Effects on Modulus and Strength

Crosslink density, defined as the number of crosslinks per unit volume, is a primary determinant of the mechanical properties of dimethacrylate networks. nih.gov A higher crosslink density generally leads to a more rigid material with an increased modulus of elasticity. mdpi.com This is because a greater number of crosslinks restricts the mobility of the polymer chains, making the network more resistant to deformation under load. nih.govmdpi.com

The theoretical crosslink density can be estimated from the molecular weight of the dimethacrylate monomer; shorter distances between the methacrylate (B99206) groups result in a higher potential crosslink density. nih.govmdpi.com However, the actual or effective crosslink density is often lower than the theoretical value due to incomplete conversion of the double bonds during polymerization. mdpi.com

Studies on various dimethacrylate systems have consistently shown that as the concentration of the crosslinking agent increases, the rubbery modulus (E R), a measure of the modulus above the glass transition temperature, also increases. duke.edu This is a direct consequence of the increased number of constraints on the polymer chains. However, the relationship between crosslink density and strength is more complex. While a certain level of crosslinking is necessary for strength, excessively high crosslink densities can lead to brittle materials with lower strain-to-failure. duke.edumdpi.com There exists an optimal range of crosslink density for achieving a desirable balance of stiffness and toughness. For instance, incorporating cross-linking agents at concentrations between 5% and 15% has been shown to improve the mechanical properties of some polymethyl methacrylate (PMMA) systems. mdpi.com

Interactive Table: Effect of Crosslinker Concentration on Mechanical Properties of a Dimethacrylate Resin System.

| DMA1/PEMA Ratio | BCP Content (wt%) | Storage Modulus at RT (MPa) | Tensile Strength (MPa) |

|---|---|---|---|

| 70/30 | 0 | 2.56E6 | 794 |

| 70/30 | 3 | Not Reported | Not Reported |

| 70/30 | 5 | Not Reported | Not Reported |

| 70/30 | 10 | Not Reported | Not Reported |

| 60/40 | 0 | 5.27E6 | 1594 |

| 60/40 | 3 | 3.97E6 | 1209 |

| 60/40 | 5 | 3.62E6 | 1104 |

| 60/40 | 10 | 2.84E6 | 873 |

| 50/50 | 0 | Not Reported | Not Reported |

| 50/50 | 10 | Not Reported | Not Reported |

Data adapted from a study on dimethacrylate resin systems, where DMA1 is a dimethacrylate and PEMA is a monofunctional monomer. uni-bayreuth.de

Relationship between Network Heterogeneity and Macroscopic Material Behavior

The polymerization of dimethacrylates often leads to the formation of heterogeneous networks. mdpi.comnih.gov This heterogeneity arises from the formation of highly crosslinked microgel regions within a less crosslinked matrix, a phenomenon that occurs due to autoacceleration (the gel effect) during polymerization. mdpi.com These structural inhomogeneities can significantly influence the macroscopic properties of the material.

The presence of these heterogeneous domains can act as stress concentrators, potentially leading to premature failure and reduced impact resistance. nih.govresearchgate.net Atomic force microscopy (AFM) and X-ray powder diffraction (XRPD) have been used to visualize and quantify these heterogeneities, revealing that their size and distribution are influenced by factors such as monomer structure and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net For instance, polymers with more significant hydrogen bonding capabilities, such as those derived from Bis-GMA, can exhibit fair impact resistance despite high morphological heterogeneity, as the strong intermolecular forces can help to dissipate energy. mdpi.comnih.gov Conversely, in systems with weaker intermolecular forces, the presence of large, poorly integrated microgel agglomerates can lead to increased brittleness. mdpi.com

The introduction of chain transfer agents (CTAs) during polymerization can lead to more homogeneous network structures by promoting a mixed radical chain growth/step-growth-like mechanism. d-nb.info This results in shorter kinetic chain lengths and can lead to improved mechanical properties, such as higher impact resistance, due to the reduction of internal stresses and a more uniform distribution of crosslinks. d-nb.info

Thermal Behavior of Crosslinked Networks

The thermal properties of methylene (B1212753) dimethacrylate networks, particularly their glass transition temperature and thermal stability, are strongly dependent on the network architecture.

Glass Transition Behavior in Relation to Crosslink Density

The glass transition temperature (Tg) is a critical thermal property that marks the transition from a rigid, glassy state to a more flexible, rubbery state. For crosslinked polymers, the Tg is significantly influenced by the crosslink density. An increase in crosslink density restricts the segmental motion of the polymer chains, requiring more thermal energy to induce the transition to the rubbery state. nih.govresearchgate.net Consequently, a higher crosslink density generally leads to a higher Tg. duke.edutandfonline.com

This relationship has been demonstrated in various dimethacrylate systems. For example, in networks of poly(methyl methacrylate-co-ethyleneglycol dimethacrylate), the Tg was observed to increase with increasing concentrations of the dimethacrylate crosslinker. tandfonline.com Similarly, in copolymer networks of tert-butyl acrylate (B77674) and di(ethylene glycol) dimethacrylate (DEGDMA), the Tg increased as the DEGDMA content, and thus the crosslink density, increased. duke.edu The width of the glass transition can also provide insights into the network's heterogeneity; a broader transition often indicates a more heterogeneous network structure with a wider distribution of segmental mobilities. researchgate.net

Interactive Table: Glass Transition Temperatures (Tg) of Crosslinked Poly(methyl methacrylate)s (X-PMMA) with Varying Triethylene Glycol Dimethacrylate (TEGDMA) Content.

| TEGDMA Content (mol. %) | Tg (°C) |

|---|---|

| 1 | 130 |

| 2 | Not specified |

| 5 | Not specified |

| 10 | Not specified |

| 20 | Not specified |

Data from a study on X-PMMA networks, showing a general trend of increasing Tg with higher crosslinker content. icm.edu.pl

Thermal Stability Studies of Dimethacrylate Networks

Crosslinking is generally presumed to enhance the thermal stability of polymers. marquette.eduresearchgate.net The three-dimensional network structure created by crosslinking restricts chain scission and the diffusion of volatile degradation products, thus requiring higher temperatures for decomposition. researchgate.net Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these networks by measuring mass loss as a function of temperature. researchgate.net

Studies have shown that the thermal stability of dimethacrylate networks is influenced by the chemical structure of the monomers and the resulting crosslink density. researchgate.net For instance, networks with rigid aromatic nuclei, such as those derived from bis-phenol A glycidyl (B131873) dimethacrylate (Bis-GMA), tend to exhibit higher thermal stability and decompose in a single step. researchgate.net In contrast, more flexible networks, such as those from triethylene glycol dimethacrylate (TEGDMA), may show a multi-step degradation process at lower temperatures due to network inhomogeneities. researchgate.net The presence of strong intermolecular forces, like hydrogen bonding, can also contribute to enhanced thermal stability. researchgate.net Covalent bonding between polymeric chains, a direct result of crosslinking, has been shown to increase the thermal stability and char formation of polymer systems. researchgate.net

Dielectric Relaxation Spectroscopy for Conformational Mobility Studies

Dielectric relaxation spectroscopy (DRS) is a powerful technique for investigating the molecular dynamics and conformational mobility of polymer chains within a network. researchgate.netnih.gov By applying an oscillating electric field and measuring the material's response, DRS can probe various relaxation processes associated with different types of molecular motion.

In dimethacrylate networks, DRS can be used to study the main (α) relaxation, which is associated with the cooperative segmental motion of the polymer chains and is directly related to the glass transition. researchgate.net The position and shape of the α-relaxation peak are sensitive to the crosslink density. As the crosslink density increases, the conformational mobility of the chains is reduced, leading to a shift of the α-relaxation to higher temperatures (or lower frequencies) and a broadening of the relaxation peak. researchgate.net This broadening reflects the increased heterogeneity in the local environments of the polymer segments within the more constrained network.

DRS can also detect secondary (β, γ) relaxations, which are associated with more localized molecular motions, such as the rotation of side groups or the localized movement of small chain segments. umich.edu The study of these secondary relaxations provides further insight into the local dynamics and the influence of the network structure on molecular mobility at different length scales. The analysis of dielectric data, often using models like the Havriliak-Negami equation, allows for the quantitative characterization of relaxation times and their distribution, providing a detailed picture of the dynamic behavior of the methylene dimethacrylate network. researchgate.net

Advanced Research Directions and Future Perspectives

Development of Tailored Dimethacrylate Monomers for Specific Network Architectures

A significant area of research is the rational design and synthesis of novel dimethacrylate monomers to create polymer networks with specific, predetermined architectures and properties. The chemical structure of the monomer is a critical factor that dictates the final performance of the crosslinked polymer. researchgate.net Scientists are moving beyond traditional dimethacrylates to develop "tailor-made" monomers that address the limitations of existing systems, such as polymerization shrinkage and mechanical performance. semanticscholar.orgresearchgate.net

Key research efforts in this area include:

Modifying Molecular Structure: The length and flexibility of the spacer between the methacrylate (B99206) groups directly influence the crosslink density and, consequently, the mechanical properties of the resulting polymer. mdpi.com Shorter, rigid monomers tend to form highly crosslinked, stiff networks, while longer, more flexible monomers can lead to tougher, more resilient materials. mdpi.com

Incorporating Functional Groups: Researchers are incorporating various functional groups into the monomer backbone to impart specific characteristics. For example, urethane (B1682113) groups can introduce hydrogen bonding, enhancing mechanical strength and altering viscosity. nih.govnih.gov The development of BPA-free urethane-dimethacrylates is also a significant area of focus to create alternatives to traditional monomers like Bis-GMA. nih.gov

Controlling Reactivity: The reactivity of the methacrylate groups can be tuned to control the polymerization kinetics. This allows for better management of the polymerization process, which is crucial for applications requiring rapid and efficient curing, such as in dental composites. nih.govacs.org

These advancements enable the creation of dimethacrylate polymers with a wide range of properties, making them suitable for a diverse set of applications, from rigid dental restoratives to flexible tissue engineering scaffolds. mdpi.comnist.gov

Table 1: Influence of Monomer Structure on Polymer Network Properties

| Monomer Characteristic | Influence on Polymer Network | Research Focus |

| Spacer Length | Affects crosslink density; shorter spacers lead to higher crosslink density and stiffness. mdpi.com | Designing monomers with varying spacer lengths to control mechanical properties like modulus and flexibility. mdpi.com |

| Molecular Flexibility | Determines the overall elasticity of the network. mdpi.com | Synthesizing monomers with flexible backbones for applications requiring high impact resistance. |

| Functional Groups (e.g., Urethane, Hydroxyl) | Introduces secondary interactions like hydrogen bonding, increasing stiffness and strength. nih.gov | Developing monomers with specific functional groups to enhance mechanical performance and biocompatibility. nih.govnih.gov |

| Molecular Weight | Lower molecular weight monomers can increase crosslink density but may also increase polymerization shrinkage. semanticscholar.orgmdpi.com | Optimizing monomer molecular weight to balance mechanical properties and reduce shrinkage stress. semanticscholar.org |

Integration of Dimethacrylate Polymers in Advanced Material Systems

Dimethacrylate polymers, including those based on methylene (B1212753) dimethacrylate, are increasingly being integrated into complex, multi-component material systems to achieve synergistic properties. Their ability to form robust, crosslinked networks makes them excellent matrix materials for composites and scaffolds.

Dental Composites: Dimethacrylates are the cornerstone of modern dental restorative materials. pocketdentistry.comnih.gov Research focuses on developing new resin formulations by combining different dimethacrylate monomers (e.g., Bis-GMA, UDMA, TEGDMA) to optimize properties like mechanical strength, wear resistance, and polymerization shrinkage. semanticscholar.orgnih.gov The inclusion of inorganic fillers, such as silica (B1680970) or zirconia, further enhances the mechanical robustness of these composites. mdpi.comresearchgate.net

Tissue Engineering Scaffolds: Photocured dimethacrylate polymers are used to create porous scaffolds for tissue engineering. nist.govnih.gov These scaffolds can be designed to mimic the morphology of natural tissues, such as bone, and provide mechanical support for cell growth. nist.govnih.gov The optical transparency of some dimethacrylate polymers is an added advantage for in vitro imaging of cellular activity within the scaffold. nist.govscispace.com By using techniques like salt-leaching, researchers can create scaffolds with controlled porosity and pore size. nist.govnih.gov

Hydrogels: Dimethacrylates serve as crosslinking agents in the formation of hydrogels for various biomedical applications. researchgate.netresearchgate.net These hydrogels can be designed to be responsive to environmental stimuli, as discussed in the next section.

The integration of dimethacrylate polymers into these advanced systems often involves tailoring the interface between the polymer matrix and the other components to ensure optimal performance.

Bio-inspired and Environmentally Responsive Dimethacrylate Networks

A fascinating and rapidly growing area of research is the development of "smart" dimethacrylate networks that can respond to external stimuli, mimicking the dynamic behavior of biological systems. These materials hold immense promise for applications in drug delivery, sensing, and soft robotics.

Stimuli-Responsive Behavior: Researchers are designing dimethacrylate networks that can change their properties in response to changes in pH, temperature, or light. semanticscholar.org This is often achieved by incorporating specific functional groups into the polymer backbone that can undergo conformational changes or reversible chemical reactions.

Biodegradability: For many biomedical applications, it is desirable for the material to degrade over time after it has served its purpose. Research is underway to develop biodegradable dimethacrylate polymers, for instance, by incorporating hydrolytically or enzymatically cleavable linkages into the polymer network. researchgate.net

Bio-inspired Adhesion: Inspired by the adhesive proteins of marine mussels, researchers are functionalizing polymers with catechol groups. While challenges exist in applying certain polymerization techniques like ATRP to catechol-containing monomers, this bio-inspired approach is a promising avenue for developing advanced adhesives. cardiff.ac.uk

The development of these responsive and biodegradable materials represents a significant step towards creating more dynamic and "life-like" polymeric systems.

Emerging Methodologies for Dimethacrylate Polymer Science Research

The advancement of dimethacrylate polymer science is intrinsically linked to the development of new and improved research methodologies. These emerging techniques provide unprecedented control over the polymerization process and offer deeper insights into the structure-property relationships of the resulting networks.

Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being explored to synthesize dimethacrylate polymers with well-defined architectures. acs.orgnih.govnih.gov

O-ATRP: Photoinduced organocatalyzed ATRP (O-ATRP) is a metal-free approach that allows for the synthesis of well-defined polymers under mild conditions, which is particularly advantageous for sensitive applications. acs.orgnih.gov

RAFT: The incorporation of RAFT-capable functional groups, such as trithiocarbonates, into dimethacrylate polymerizations can dramatically alter the stress evolution during network formation, leading to materials with reduced internal stress. nih.govgoogle.com

Advanced Characterization Techniques: A suite of advanced analytical tools is being employed to gain a more comprehensive understanding of the complex, heterogeneous structure of dimethacrylate networks.

Simultaneous techniques, such as combining in-situ synchrotron X-ray scattering with Fourier-transform near-infrared (FT-NIR) spectroscopy, allow researchers to correlate the evolving polymer structure with the reaction rate in real-time. acs.org

Computational modeling and simulation are becoming indispensable tools for predicting polymer properties and designing new materials. nih.govmdpi.com These methods can simulate interactions between monomers and predict the final network structure, reducing the need for extensive trial-and-error experimentation. mdpi.combostonsciencepublishing.us

Photopolymerization-Induced Phase Separation (PhIPS): This technique is being used to create nano- or micro-structured materials with controlled morphologies. By carefully controlling the phase separation process during photopolymerization, researchers can create materials with unique combinations of properties. uiowa.edu

Table 2: Emerging Methodologies in Dimethacrylate Research

| Methodology | Description | Key Advantages |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Techniques that allow for the synthesis of polymers with controlled molecular weight, narrow molecular weight distributions, and complex architectures. acs.orgnih.gov | Precise control over polymer structure; ability to create novel network architectures. nih.gov |

| Advanced Spectroscopic and Scattering Techniques | Real-time monitoring of polymerization kinetics and structural evolution using methods like FT-NIR and in-situ X-ray scattering. acs.org | Provides detailed insights into the relationship between reaction kinetics and final material properties. acs.org |

| Computational Modeling | Use of computer simulations to predict polymer structures, properties, and interactions at the molecular level. nih.govmdpi.com | Accelerates material design and reduces experimental costs by creating virtual polymer libraries. nih.govbostonsciencepublishing.us |

| Photopolymerization-Induced Phase Separation (PhIPS) | A process where photopolymerization is used to induce phase separation, creating materials with controlled nano/microstructures. uiowa.edu | Enables the creation of materials with unique morphologies and synergistic properties. uiowa.edu |

These advanced methodologies are not only expanding our fundamental understanding of methylene dimethacrylate and related polymers but are also accelerating the development of next-generation materials for a wide array of technological applications.

Q & A

Q. What are the common synthesis routes for methylene dimethacrylate, and how is purity ensured?

this compound is typically synthesized via esterification of methacrylic acid derivatives with diols. For example, 2,2′-thiobisethanol dimethacrylate (structurally analogous) is synthesized by reacting 2,2′-thiobisethanol with methacryloyl chloride in methylene chloride, using triethylamine as a catalyst. Post-synthesis purification involves repeated precipitation in ethyl ether to remove unreacted monomers and solvents . Purity is validated using ¹H-NMR to quantify methacrylate functionalization (>80% in similar macromers) and chromatography (e.g., HPLC) to detect side products like unreacted methacrylic acid .

Q. How is this compound characterized in polymer matrices?

Key characterization methods include:

- ¹H-NMR : To confirm methacrylate group incorporation and quantify crosslinking efficiency.

- FTIR : To track C=C bond consumption (peak at ~1630 cm⁻¹) during polymerization.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and degradation profiles.

- Swelling Studies : To evaluate crosslink density in hydrogels by measuring solvent uptake .

Q. What safety protocols are critical when handling this compound?

As a reactive monomer, this compound requires:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact.

- Storage : Inhibitors (e.g., hydroquinone) are added to prevent premature polymerization.

- Waste Disposal : Solvents like methylene chloride (used in synthesis) require segregated disposal due to environmental toxicity .

Advanced Research Questions

Q. How does this compound’s crosslinking efficiency compare to other dimethacrylates in polymer networks?

Crosslinking efficiency depends on monomer rigidity and polarity. For instance, ethylene glycol dimethacrylate (EDMA) forms more flexible networks due to its oxyethylene spacers, while this compound’s shorter alkyl chain increases rigidity. In molecularly imprinted polymers (MIPs), combining hydrophobic EDMA with hydrophilic methylene bisacrylamide (MBAA) enhances enantioselective binding, suggesting tailored crosslinker blends optimize performance .

Q. How can conflicting data on crosslinker-induced polymer porosity be resolved?

Discrepancies arise from varying polymerization conditions (e.g., solvent, initiator concentration). For example, poly(butyl methacrylate-co-ethylene dimethacrylate) monoliths achieve high methylene selectivity for alkylbenzene separations when polymerized for 30 min. Systematic studies using mercury intrusion porosimetry and SEM can correlate crosslinker ratios with pore-size distribution .

Q. What role does this compound play in stimuli-responsive hydrogels?

In thermo-responsive hydrogels (e.g., poly(N-isopropylacrylamide)), this compound enhances mechanical stability by increasing crosslink density. Small-angle neutron scattering (SANS) reveals that higher crosslinker concentrations reduce mesh size, altering swelling/desorption kinetics critical for drug delivery .

Q. How do molecular dynamics (MD) simulations inform this compound-based MIP design?

MD simulations of prepolymerization mixtures (e.g., methacrylic acid-ethylene glycol dimethacrylate systems) predict template-monomer interactions. For phenylalanine-imprinted MIPs, simulations reveal hydrogen-bonding motifs that guide selective cavity formation, reducing trial-and-error synthesis .

Methodological Challenges

Q. What strategies mitigate solvent interference in this compound polymerization?

- Solvent Selection : Use low-polarity solvents (e.g., toluene) to minimize chain-transfer reactions.

- Purification : Post-polymerization Soxhlet extraction removes residual monomers and solvents.

- Initiator Optimization : Photoinitiators (e.g., camphorquinone) enable controlled curing in dental resins, reducing shrinkage stress .

Q. How can this compound’s environmental impact be assessed during lab-scale use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.